Product packaging for (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol(Cat. No.:)

(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol

Cat. No.: B13435210
M. Wt: 174.24 g/mol
InChI Key: MGGAEDZECIJIIH-QMMMGPOBSA-N
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Description

(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol is a chiral organic compound that serves as a valuable synthetic intermediate in organic chemistry research. This molecule integrates a pentanol chain with a 1,3-dioxane ring, a functional group well-established in the literature as a protective group for diol units in complex multi-step synthesis . The (4S) stereocenter provides a handle for asymmetric synthesis, making this compound of particular interest for constructing stereochemically defined complex molecules. Main Applications and Research Value The primary research application of this compound is expected to be as a chiral building block. The 1,3-dioxane moiety can act as a protected form of a carbonyl, enhancing the stability of the intermediate during synthetic transformations elsewhere in the molecule. This strategy is crucial in total synthesis campaigns, such as the construction of natural products like the cytotoxic macrolide Dolabelide C, where stable protection of diol subunits is essential for achieving the final target . Furthermore, compounds with cyclopentane and pyran cores, which can be accessed from advanced intermediates like this one, are found in a wide range of biologically active iridoid natural products, which have shown sedative, analgesic, and anti-inflammatory properties in scientific studies . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and handle the compound using appropriate personal protective equipment within a well-controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O3 B13435210 (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

(2S)-5-(1,3-dioxan-2-yl)pentan-2-ol

InChI

InChI=1S/C9H18O3/c1-8(10)4-2-5-9-11-6-3-7-12-9/h8-10H,2-7H2,1H3/t8-/m0/s1

InChI Key

MGGAEDZECIJIIH-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CCCC1OCCCO1)O

Canonical SMILES

CC(CCCC1OCCCO1)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4s 1 1,3 Dioxan 2 Yl Pentan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For a chiral molecule like (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol, NMR provides crucial insights into the conformation of the 1,3-dioxane (B1201747) ring and the absolute stereochemistry of the chiral center.

¹H and ¹³C NMR Analysis of 1,3-Dioxane Ring Conformation

The 1,3-dioxane ring predominantly adopts a chair conformation, which minimizes steric and torsional strain. The orientation of substituents on this ring can be determined through detailed analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra. rsc.orgresearchgate.net

In the ¹H NMR spectrum, the protons on the dioxane ring exhibit distinct chemical shifts depending on whether they are in an axial or equatorial position. docbrown.info Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons are also diagnostic. A large coupling constant (typically 10-13 Hz) is observed between two axial protons (J_ax,ax), while smaller couplings are seen between axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) protons. rsc.org

The ¹³C NMR spectrum provides information on the carbon environments. The carbon atoms of the 1,3-dioxane ring at positions 4 and 6 are equivalent due to the molecule's symmetry and typically resonate around 67 ppm. docbrown.info The carbon at position 2 (the acetal (B89532) carbon) is deshielded by two oxygen atoms and appears further downfield, often near 94-100 ppm. docbrown.infochemicalbook.com The carbon at position 5 is the most shielded of the ring carbons, appearing around 26 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1,3-Dioxane Ring of this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C2-H (acetal)~4.5 (t)~95-100Triplet due to coupling with adjacent CH₂ group.
C4/C6-H (axial)~3.7 (m)~67More shielded position.
C4/C6-H (equatorial)~4.1 (m)~67More deshielded position.
C5-H (axial)~1.5 (m)~26Shielded position.
C5-H (equatorial)~2.1 (m)~26Deshielded position.

Note: Predicted values are based on general data for 1,3-dioxane derivatives and may vary slightly.

Determination of Relative and Absolute Configurations by Advanced NMR Techniques

Confirming the (4S) absolute configuration at the chiral center (C4 of the pentanol (B124592) chain) requires more advanced NMR methods, often involving the use of a chiral derivatizing agent (CDA). researchgate.netpurechemistry.org A common approach is the Mosher's ester analysis. illinois.edu

In this method, the chiral alcohol is reacted with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. The presence of the anisotropic phenyl group in the MTPA moiety causes differential shielding or deshielding of the protons near the chiral center in the two diastereomers. illinois.edu By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the spatial arrangement of the substituents around the chiral center can be deduced, thus confirming the absolute configuration. illinois.eduacs.org

Dynamic NMR Studies of Conformational and Rotational Processes

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes. libretexts.orgunibas.it For this compound, the primary conformational process of interest is the chair-to-chair ring inversion of the 1,3-dioxane ring.

At room temperature, this ring flip is typically very fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. libretexts.org By lowering the temperature, this process can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of exchanging protons will broaden and, at even lower temperatures, resolve into two distinct signals for the axial and equatorial conformers. unibas.it Analyzing the spectra at various temperatures allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing valuable data on the molecule's conformational flexibility. core.ac.uk

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) of acetals is often weak or absent due to its instability.

The fragmentation of this compound is expected to be dominated by pathways characteristic of cyclic acetals. dtic.mil The primary cleavage event is typically an alpha-cleavage, involving the fission of a bond adjacent to an oxygen atom, leading to the formation of a stable resonance-stabilized oxonium ion. libretexts.org For this molecule, the most likely initial fragmentation would be the cleavage of the bond between the dioxane ring and the pentanol side chain, or fragmentation within the dioxane ring itself. Subsequent loss of neutral molecules like water (from the alcohol) or small aldehydes is also common. whitman.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (MW: 174.24)

m/zProposed FragmentFragmentation Pathway
174[C₉H₁₈O₃]⁺Molecular Ion (M⁺) - likely low abundance
159[M - CH₃]⁺Loss of a methyl group from the pentanol chain
156[M - H₂O]⁺Loss of water from the alcohol functional group
87[C₄H₇O₂]⁺Cleavage of the side chain, forming the 1,3-dioxan-2-ylium cation
71[C₄H₇O]⁺Further fragmentation of the side chain
57[C₄H₉]⁺Butyl cation from the side chain

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and cyclic ether (acetal) functionalities. nih.gov

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the secondary alcohol. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the alkyl chain and the dioxane ring.

C-O Stretch: Strong absorption bands characteristic of the C-O stretching vibrations are expected. The C-O stretch of the secondary alcohol will appear around 1100 cm⁻¹. The acetal group will show multiple strong C-O stretching bands, typically in the 1200-1000 cm⁻¹ range, which is a hallmark of the 1,3-dioxane system. rsc.org

Table 3: Diagnostic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H StretchSecondary Alcohol
3000-2850 (strong)C-H StretchAlkyl (CH₂, CH₃)
1200-1000 (strong, multiple)C-O StretchAcetal (Dioxane Ring)
~1100 (strong)C-O StretchSecondary Alcohol

Single Crystal X-ray Diffraction for Definitive Solid-State Stereochemical Assignment

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound. nih.govmdpi.com This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. purechemistry.orgnih.gov

To perform this analysis, a suitable single crystal of this compound must be grown. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis yields an electron density map from which the positions of all non-hydrogen atoms can be determined.

A successful X-ray crystallographic analysis would definitively confirm:

The (4S) absolute configuration of the stereocenter without the need for chemical derivatization.

The chair conformation of the 1,3-dioxane ring in the solid state. researchgate.net

The precise bond lengths and angles of the entire molecule.

The intermolecular interactions, such as hydrogen bonding from the alcohol group, that dictate the crystal packing arrangement. researchgate.net

While obtaining a suitable crystal can be a challenge, the structural information provided by X-ray diffraction is unparalleled in its detail and accuracy. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

The determination of enantiomeric and diastereomeric purity is a critical aspect of the characterization of chiral molecules like this compound. Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a primary and powerful tool for this purpose. These techniques allow for the separation and quantification of stereoisomers, providing essential data on the stereochemical integrity of the compound.

The separation of enantiomers can be achieved through two main strategies in chromatography: the direct and indirect methods. The direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com

For compounds with multiple stereogenic centers, such as diastereomers, separation can often be achieved on conventional achiral stationary phases due to their different physical properties. gcms.cz However, chiral columns can also be employed to enhance the separation of diastereomers and to simultaneously resolve the enantiomers of each diastereomer.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the analysis of non-volatile chiral compounds. For molecules like this compound, which contains a hydroxyl group, derivatization is often employed to introduce a chromophore for UV detection and to potentially improve chiral recognition by the stationary phase. In a study on the synthesis of valuable chiral 1,3-diols, the enantiomeric excesses of the products were determined using chiral HPLC. acs.orgnih.gov

The choice of the chiral stationary phase is paramount for successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for a broad range of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Gas Chromatography (GC)

Chiral GC is a highly sensitive method suitable for the analysis of volatile and thermally stable chiral compounds. For a molecule like this compound, direct analysis or analysis after derivatization of the hydroxyl group to increase volatility (e.g., by silylation) is feasible. Cyclodextrin-based chiral stationary phases are particularly effective for the GC separation of a wide array of chiral compounds, including those containing dioxolane and alcohol functionalities. chromatographyonline.com

A study on the chiral capillary gas chromatography of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane enantiomers provides a relevant example of the conditions that could be adapted for the analysis of this compound. nih.gov In this study, a chiral capillary column was used to successfully separate the (R)- and (S)-enantiomers. The method was validated for linearity, limits of detection (LOD), and limits of quantification (LOQ), demonstrating its suitability for purity assessment. nih.gov

The following interactive data table summarizes the exemplary GC conditions used for the separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane enantiomers, which can serve as a starting point for developing a method for this compound.

ParameterValue
Column Chiral Capillary Column
Solvent Methanol
Separation Time < 10 min
Resolution > 1.5
Linear Range 0.5-50.0 mg/L
Correlation Coefficient (R²) > 0.998
LOD ((R)-enantiomer) 0.07 mg/L
LOQ ((R)-enantiomer) 0.22 mg/L
LOD ((S)-enantiomer) 0.08 mg/L
LOQ ((S)-enantiomer) 0.25 mg/L
Recoveries 94.0%-99.1%

This established method demonstrates high efficiency and reliability, making it a valuable reference for the enantiomeric separation of other chiral compounds containing a dioxolane ring structure. nih.gov The successful separation of these enantiomers highlights the potential for applying similar chiral GC techniques to assess the enantiomeric and diastereomeric purity of this compound.

Stereochemical Investigations and Conformational Analysis of the Dioxane Ring System

Conformational Preferences and Energetics of the 1,3-Dioxane (B1201747) Ring

The six-membered 1,3-dioxane ring, like cyclohexane (B81311), is not planar and adopts a variety of conformations to minimize steric and torsional strain. The presence of two oxygen atoms in the ring significantly influences its geometry and the relative energies of its conformers.

The 1,3-dioxane ring predominantly exists in a chair conformation, which is the most stable arrangement. thieme-connect.de However, other conformations, such as the twist-boat, are also part of the conformational landscape. The energy difference between the chair and twist-boat conformations is a key factor in the ring's flexibility. For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformers. scispace.com

Computational studies have shown that the potential energy surface of 1,3-dioxane includes multiple minima, corresponding to the chair and various flexible forms, including twist-boat conformations. researchgate.net The energy barrier to interconversion between these forms is influenced by the shorter C-O bond lengths compared to C-C bonds, which leads to more pronounced diaxial interactions. thieme-connect.de The chair-twist energy is reportedly higher for cyclohexane (5.7 kcal·mol⁻¹) than for 1,3-dioxane (4.9 kcal·mol⁻¹). thieme-connect.de

The relative energies of different conformers have been calculated using various theoretical methods. For instance, the chair conformer of 1,3-dioxane is calculated to be more stable than the 2,5-twist conformer by approximately 4.67-5.19 kcal/mol. scispace.com The 1,4-twist conformation is higher in energy than the 2,5-twist by about 1.0-1.36 kcal/mol. scispace.com

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers

ConformerRelative Energy (kcal/mol)
Chair0.00
2,5-Twist4.67 - 5.19 scispace.com
1,4-Twist~5.67 - 6.55

Note: The energy for the 1,4-Twist is estimated based on its energy relative to the 2,5-Twist.

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a crucial role in determining the preferred orientation of substituents on the 1,3-dioxane ring. wikipedia.orgyoutube.com The most significant of these is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation, despite potential steric hindrance. wikipedia.org

The anomeric effect is explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the C-X bond of the substituent. wikipedia.orgrsc.org This interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry that is achieved in the axial conformation. The magnitude of the anomeric effect can be substantial, estimated at 4-8 kJ/mol in sugars. wikipedia.org For 2-alkoxy-1,3-dioxanes, the axial position for the alkoxy group is stabilized by this effect. thieme-connect.de

In the case of (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol, the substituent at the C2 position is a carbon chain. While the classical anomeric effect involves an electronegative atom, related stereoelectronic interactions still influence the conformational equilibrium. The orientation of the pentan-4-ol side chain will be governed by a balance between steric demands and these more subtle electronic effects. Generally, bulky substituents at the C2 position tend to favor the equatorial orientation to minimize 1,3-diaxial interactions with the axial hydrogens at C4 and C6. thieme-connect.de

The 1,3-dioxane ring is not static but undergoes rapid ring inversion at room temperature, where one chair conformation converts to another via a higher-energy twist-boat intermediate. The energy barrier for this process is a measure of the ring's conformational flexibility.

Studies have shown that the major contribution to the ring inversion barrier is associated with torsional strain. rsc.org For the parent 1,3-dioxane, the free energy of activation (ΔG‡) for the chair-to-twist-boat conversion has been a subject of study. Thermodynamic parameters for the chair-to-boat isomerization of 1,3-dioxane and its derivatives have been determined in the temperature range of 120–235 K. rsc.org For 1,4-dioxane (B91453), a related compound, the ring inversion barrier (chair → twist) has been determined to be around 9.7 kcal/mol. acs.org Quantum-chemical studies on 5-substituted 1,3-dioxanes have estimated the potential barriers for the conformational isomerization of equatorial and axial chair conformers. researchgate.net The presence of substituents can influence these barriers, but in some cases, the effect is minimal, suggesting that torsional strain is the dominant factor. rsc.org

Table 2: Representative Ring Inversion Barriers

CompoundProcessActivation Energy (ΔG‡ or AF‡)Temperature
1,4-Dioxane-d₈Chair → Twist9.7 kcal/mol acs.org-93.6 °C acs.org
cis-2,3-Dimethyl-1,4-dioxaneRing Inversion9.2 kcal/mol acs.org-86.0 °C acs.org
AzetidineRing Inversion7.2 kcal/mol scribd.com-119 °C scribd.com

Analysis of Chirality Elements and Stereoisomerism in the Compound

The specific stereochemistry of this compound introduces chirality into the molecule, leading to the possibility of different stereoisomers.

The compound possesses a stereocenter at the C4 position of the pentanol (B124592) chain, designated as (S). The presence of this chiral center means the molecule is chiral and will exhibit optical activity. youtube.com Depending on the substitution pattern on the 1,3-dioxane ring itself, additional stereocenters could be present. For the parent 1,3-dioxane ring in this compound, the C2 carbon is a prochiral center. Substitution at this position by the pentanol chain creates a stereocenter if the two oxygen atoms are considered in the context of the entire molecule's chirality.

The configurational stability of the (S) stereocenter in the pentanol side chain is generally high under normal conditions. Epimerization at this center would require breaking and reforming a covalent bond, a process that does not typically occur without a specific chemical reaction.

The 1,3-dioxane ring itself is stable under basic, reductive, and oxidative conditions but is labile towards Brønsted or Lewis acids. thieme-connect.de Under acidic conditions, the acetal (B89532) can be hydrolyzed, opening the ring and temporarily destroying the stereocenter at C2 of the dioxane. If the ring were to reform, it could potentially lead to a mixture of diastereomers if there were other stereocenters in the molecule that could direct the re-cyclization. In the case of this compound, the chirality resides on the side chain, and cleavage of the dioxane ring would not affect the configuration at C4 of the pentanol.

Diastereoselective Control Strategies in the Synthesis of 1,3-Dioxane Derivatives

The synthesis of substituted 1,3-dioxanes often involves the condensation of a carbonyl compound with a 1,3-diol. wikipedia.orgorganic-chemistry.org When chiral starting materials are used, or when new stereocenters are formed during the reaction, controlling the diastereoselectivity is a key challenge.

Strategies for diastereoselective control in the synthesis of 1,3-dioxane derivatives often rely on the principles of asymmetric synthesis. Chiral auxiliaries or catalysts can be employed to favor the formation of one diastereomer over another. For instance, the condensation of a prochiral ketone with a chiral 1,3-diol can proceed with diastereoselectivity, influenced by the existing stereocenters in the diol.

In the context of synthesizing a molecule like this compound, one would likely start with a chiral precursor for the pentanol side chain, such as (S)-pentane-1,4-diol, or a derivative thereof. The formation of the 1,3-dioxane ring would then involve the reaction of this chiral diol (or a related species) with a suitable three-carbon unit. Alternatively, a chiral aldehyde or ketone could be reacted with 1,3-propanediol, where the chirality of the carbonyl compound directs the stereochemical outcome. The synthesis of chiral 1,3-dioxolanes, which are structurally related five-membered rings, has been achieved with high enantiomeric excess by using enantiopure diols, as the chiral centers of the diols are not directly involved in the reaction. nih.gov This principle can be extended to the synthesis of chiral 1,3-dioxanes.

Mechanistic Studies of Reactions Pertaining to 4s 1 1,3 Dioxan 2 Yl Pentan 4 Ol

Detailed Reaction Mechanisms for 1,3-Dioxane (B1201747) Formation

The 1,3-dioxane ring system is a common structural motif and a valuable protecting group for carbonyls and 1,3-diols in organic synthesis. wikipedia.orgthieme-connect.de Its formation is most frequently accomplished through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol or, in a related process, through the Prins reaction.

The Prins reaction, first reported over a century ago, involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. nih.govorganic-chemistry.org When a homoallylic alcohol is used as the alkene component, the reaction can yield substituted 1,3-dioxanes. The formation of the 1,3-dioxane ring in a molecule like (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol can be envisioned through a Prins-type cyclization.

The generally accepted mechanism for the acid-catalyzed formation of a 1,3-dioxane from an aldehyde (in this case, formaldehyde) and a suitable homoallylic alcohol proceeds through several key steps. The reaction is initiated by the protonation of the aldehyde by a Brønsted or Lewis acid catalyst, which activates the carbonyl group for nucleophilic attack. nih.govacs.org The double bond of the homoallylic alcohol then attacks the activated carbonyl carbon, forming a C-C bond and generating a γ-hydroxycarbenium ion intermediate. nih.govresearchgate.net This reactive species is central to the Prins reaction. The fate of this cation determines the final product. For the formation of a 1,3-dioxane, the hydroxyl group of the intermediate attacks the carbocation, leading to cyclization and formation of the six-membered ring. A final deprotonation step regenerates the acid catalyst and yields the 1,3-dioxane product.

Computational studies and experimental evidence suggest that the initial C-C bond-forming step can be either a stepwise process, proceeding through a distinct carbocation intermediate, or a concerted, highly asynchronous process where the C-O bond begins to form before the C-C bond formation is complete. nih.govacs.org The stability of the carbocation intermediate plays a significant role; for instance, styrenes form a well-stabilized benzylic carbocation. rsc.org

Table 1: Key Intermediates in Acid-Catalyzed 1,3-Dioxane Formation

Intermediate Description Role in Mechanism
Oxocarbenium Ion A protonated or Lewis acid-activated carbonyl species. The initial electrophile that reacts with the alkene (π-component). acs.org
γ-Hydroxycarbenium Ion A carbocation intermediate with a hydroxyl group at the γ-position. The key intermediate formed after the initial C-C bond formation. Its subsequent reaction pathway dictates the final product structure. nih.gov

The Prins reaction and related cyclizations can proceed through either intermolecular or intramolecular pathways, depending on the structure of the starting materials. acs.org

Intermolecular Pathway: The formation of this compound from a precursor like (S)-hex-5-ene-1,3-diol and formaldehyde (B43269) is an example of an intermolecular reaction. In this case, two separate molecules react to form the product. Such reactions are synthetically valuable for assembling molecular fragments. nih.govacs.org

Intramolecular Pathway (Prins Cyclization): When the alkene and the aldehyde functionalities are present within the same molecule, an intramolecular cyclization can occur. This process is a powerful tool for constructing cyclic ethers, such as tetrahydropyrans (THPs) and tetrahydrofurans (THFs). acs.orgbeilstein-journals.org The reaction typically proceeds via the formation of an oxocarbenium ion, which is then trapped by the intramolecular π-nucleophile. The stereochemical outcome of these cyclizations is often controlled by the preference for chair-like transition states to minimize steric interactions. beilstein-journals.org

The choice between an intermolecular and intramolecular pathway is dictated by the substrate design. Cascade reactions have been developed where an initial intermolecular Prins reaction triggers a subsequent intramolecular cyclization, leading to complex polycyclic structures. acs.org

Mechanistic Insights into Stereoselective Transformations of Chiral Alcohols

The "(4S)" designation in this compound indicates the presence of a chiral center at the C-4 position. This chirality opens the door to stereoselective transformations, which are reactions that preferentially yield one stereoisomer over others. masterorganicchemistry.com A key strategy for synthesizing enantiomerically pure compounds is the kinetic resolution of a racemic mixture of chiral alcohols.

In a kinetic resolution, the two enantiomers of a racemic alcohol react with a chiral catalyst or reagent at different rates. encyclopedia.pub This difference in rates allows for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (which remains as unreacted starting material). Lipases are enzymes widely used for the kinetic resolution of alcohols via transesterification. encyclopedia.puborganic-chemistry.org

The mechanism of lipase-catalyzed acylation involves a serine residue in the enzyme's active site attacking the acyl donor (e.g., an ester) to form a covalent acyl-enzyme intermediate. The chiral alcohol then enters the active site, which acts as a chiral pocket. One enantiomer of the alcohol will fit more favorably into the active site to attack the acyl-enzyme intermediate, leading to the formation of the corresponding ester product at a much higher rate (kR >> kS). encyclopedia.pub The stereoselectivity arises from the different energies of the two diastereomeric transition states. For the resolution to be effective, the enantiomeric ratio (E = k_fast/k_slow) should be high. encyclopedia.pub

Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining the lipase-catalyzed resolution with a second catalyst (often a ruthenium complex) that continuously racemizes the unreacted alcohol enantiomer in situ. organic-chemistry.org This ensures that the less reactive enantiomer is constantly converted back into the more reactive one, allowing it to be consumed by the enzyme.

Elucidation of Catalyst Role and Selectivity-Governing Factors

Catalysts are central to both the formation of the 1,3-dioxane ring and the stereoselective manipulation of the chiral alcohol. Their role is to provide a lower-energy reaction pathway and to control the selectivity of the transformation.

In the context of 1,3-dioxane formation via the Prins reaction, a variety of acid catalysts are employed:

Brønsted Acids: Protic acids like sulfuric acid or p-toluenesulfonic acid are classic catalysts. nih.govorganic-chemistry.org More recently, highly confined chiral Brønsted acids, such as imino-imidodiphosphates (iIDPs), have been developed for asymmetric intermolecular Prins reactions, yielding 1,3-dioxanes with high enantioselectivity. nih.govacs.org

Lewis Acids: Lewis acids such as iron halides, indium trichloride, and various metal triflates are effective catalysts. acs.orgbeilstein-journals.org They function by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.

Solid Acids: Heterogeneous catalysts like zeolites or mesoporous materials such as ZnAlMCM-41 offer advantages in terms of reusability and simplified product purification. rsc.org The acidic sites within the pores of these materials catalyze the reaction.

Selectivity in the Prins reaction is governed by factors such as the catalyst, solvent, temperature, and substrate structure. organic-chemistry.orgthieme-connect.com For example, the use of a bulky catalyst can favor the formation of a specific diastereomer by influencing the conformation of the transition state. In asymmetric catalysis, the chiral environment created by the catalyst is the primary factor determining which enantiomer of the product is formed. acs.orgacs.org

For stereoselective transformations of the chiral alcohol , the catalyst's role is to create a chiral environment that differentiates between the two enantiomers.

Enzymes: As discussed, lipases possess a chiral active site that preferentially binds one enantiomer of the alcohol, leading to high enantioselectivity in acylation reactions. encyclopedia.pub

Chiral Metal Complexes: In dynamic kinetic resolution, a combination of a lipase (B570770) and a metal catalyst (e.g., a Ru-based complex) is often used. The Ru catalyst is responsible for the in-situ racemization of the alcohol. organic-chemistry.org

Cooperative Dual Catalysis: Advanced systems may involve two different chiral catalysts that work in concert. For example, a chiral phosphoric acid and a chiral iridium complex can form a catalytic dyad that controls stereoselectivity in the amination of alcohols through a network of noncovalent interactions in the transition state. rsc.org

Table 2: Representative Catalysts and Their Roles

Reaction Type Catalyst Example Mechanistic Role Selectivity Control
Prins Reaction Confined Imino-imidophosphate (iIDP) nih.govacs.org Chiral Brønsted acid; activates formaldehyde and controls the approach of the olefin. Enantioselectivity
Prins Reaction ZnAlMCM-41 rsc.org Solid Lewis/Brønsted acid; provides active sites for carbonyl activation. Product selectivity (dioxane vs. other products)
Kinetic Resolution Candida antarctica Lipase B (CALB) Biocatalyst; forms a chiral acyl-enzyme intermediate. Enantioselectivity

Application of Kinetic and Isotope Labeling Studies to Reaction Pathways

To move from proposed mechanisms to validated pathways, chemists employ powerful physical organic techniques, including kinetic analysis and isotope labeling studies.

Kinetic studies involve measuring the rate of a reaction under various conditions (e.g., changing reactant or catalyst concentrations). The resulting rate law provides critical information about the composition of the rate-determining transition state. For instance, a reaction rate that is first-order in both the catalyst and the substrate suggests that both are involved in the slowest step of the reaction. In some complex catalytic cycles, a catalyst order greater than one has been observed, indicating that multiple catalyst molecules are involved in the key transition state. researchgate.net

Isotope labeling studies provide unambiguous evidence for bond-forming and bond-breaking events and can help identify intermediates. researchgate.net

Deuterium (D) Labeling: In the Prins reaction, starting with deuterated olefins or formaldehyde can help determine the reaction mechanism. For example, studies using styrene-d₂ and paraformaldehyde-d₂ have been used to support a concerted, highly asynchronous mechanism over a stepwise one involving a freely rotating carbocation. nih.govacs.org

Oxygen-18 (¹⁸O) Labeling: To probe the cyclization step, ¹⁸O can be incorporated into the hydroxyl group of the homoallylic alcohol. Following the position of the ¹⁸O label in the final product can confirm whether the cyclization occurs as proposed. Such studies have been used to support the intermediacy of stabilized benzylic cations in certain Prins cyclizations. nih.gov

These studies are indispensable for distinguishing between subtly different mechanistic possibilities, such as a concerted versus a stepwise pathway, or for verifying the involvement of proposed intermediates that may be too transient to be observed directly. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Conformational Energies and Interconversion Barriers

The three-dimensional structure of (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol is complex, featuring a chiral center, a flexible pentanol (B124592) side chain, and a 1,3-dioxane (B1201747) ring that can adopt various conformations. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for mapping the potential energy surface of this molecule.

The 1,3-dioxane ring typically exists in a stable chair conformation. However, other higher-energy forms, such as twist and boat conformations, are also possible. researchgate.net Calculations can precisely determine the relative energies of these conformers. For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformer. researchgate.net For this compound, the bulky side chain at the C2 position and the stereochemistry at the C4' position of the pentanol chain will influence the conformational equilibrium of the dioxane ring.

Furthermore, rotations around the single bonds in the pentanol side chain create a multitude of additional rotamers. DFT calculations can model these conformers and their relative stabilities, which are governed by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the oxygen atoms of the dioxane ring.

By mapping the minimum energy paths between stable conformers, the energy barriers for interconversion can be calculated. pleiades.online This information is crucial for understanding the molecule's dynamic behavior in solution, as these barriers determine the rates at which the molecule can switch between different shapes at a given temperature.

Table 1: Illustrative Conformational Energy Analysis for this compound Note: This table presents hypothetical data based on typical computational results for similar molecules to illustrate the expected outcomes of a quantum chemical analysis.

Conformer Dioxane Ring Conformation Side Chain Orientation Relative Energy (kcal/mol) Population at 298 K (%)
A Chair (equatorial side chain) Extended 0.00 75.1
B Chair (equatorial side chain) Folded (intramolecular H-bond) 0.25 20.3
C Chair (axial side chain) Extended 3.50 0.3
D 2,5-Twist Extended 5.10 <0.1

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum calculations are excellent for determining the energies of specific, static structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior and flexibility of the molecule. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion, offering a dynamic picture of the molecule's conformational landscape. acs.orgyoutube.com

By analyzing the trajectories from long-timescale MD simulations, a comprehensive map of the conformational landscape can be constructed. nsf.gov This reveals the most populated conformational states and the pathways for transitioning between them. Such simulations are particularly powerful when combined with enhanced sampling techniques to overcome energy barriers and explore a wider range of molecular shapes. acs.org

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational methods are highly effective at predicting NMR spectroscopic parameters, which is a critical step for structure verification. nih.gov Using the gauge-including atomic orbital (GIAO) method, typically within a DFT framework, it is possible to calculate the magnetic shielding of each nucleus. uncw.eduresearchgate.netnih.gov These shielding values can then be converted into chemical shifts (δ) that can be directly compared with experimental spectra.

For a molecule with multiple conformers like this compound, the predicted NMR spectrum is a Boltzmann-weighted average of the spectra of the individual low-energy conformers identified through quantum chemical calculations. uncw.edu This approach provides highly accurate predictions for both ¹H and ¹³C chemical shifts. nih.govresearchgate.net

In addition to chemical shifts, scalar coupling constants (J-values) can also be predicted. nih.gov Three-bond coupling constants (³JHH) are particularly valuable as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Comparing calculated and experimental coupling constants provides detailed information about the molecule's average conformation in solution. uncw.edu More advanced, data-driven methods using machine learning and neural networks have also emerged as powerful tools for the rapid and accurate prediction of NMR parameters. acs.org

Table 2: Illustrative Predicted ¹H NMR Data for this compound Note: This table presents hypothetical data based on computational prediction methods to illustrate expected values. Actual experimental values may vary.

Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2 (dioxane) 4.5 - 4.7 t 5.0
H-4, H-6 (dioxane, axial) 3.6 - 3.8 m -
H-4, H-6 (dioxane, equatorial) 4.0 - 4.2 m -
H-5 (dioxane) 1.3 - 2.1 m -
H-1' (pentanol) 1.6 - 1.8 m -
H-4' (pentanol) 3.7 - 3.9 m -
H-5' (CH₃) 1.1 - 1.3 d 6.2
4'-OH 2.0 - 4.0 br s -

Mechanistic Modeling of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. numberanalytics.com For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical modeling can provide a detailed, step-by-step picture of the reaction pathway. acs.org

The synthesis of 1,3-dioxanes typically involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol. wikipedia.org Computational modeling can be used to study the mechanism of this reaction, identifying all intermediates and, crucially, the transition states that connect them. numberanalytics.com A transition state is the highest energy point along a reaction coordinate and its structure and energy determine the rate of the reaction. wikipedia.org

In Silico Design and Optimization of Chiral Catalytic Systems

The synthesis of a specific enantiomer like this compound requires a stereoselective reaction, often employing a chiral catalyst. Computational, or in silico, methods play a pivotal role in the modern design and optimization of such catalytic systems. acs.orgresearchgate.netrsc.org

The goal is to design a catalyst that selectively stabilizes the transition state leading to the desired (4S) product over the transition state leading to its (4R) enantiomer. This is achieved by modeling the interactions between the catalyst, substrates, and the transition state structure. chemrxiv.org Computational screening allows for the rapid evaluation of a large number of potential catalyst candidates without the need for laborious synthesis and testing. nih.gov

For instance, in the asymmetric synthesis of chiral alcohols, various biocatalytic and chemocatalytic systems are employed. acs.orgacs.orgrsc.orgnih.govnih.gov In silico methods can model how different chiral ligands on a metal catalyst or how mutations in an enzyme's active site affect the stereochemical outcome of the reaction. researchgate.netnih.gov By calculating the energy difference (ΔΔG‡) between the two competing diastereomeric transition states, the enantiomeric excess (e.e.) of the reaction can be predicted. This predictive power accelerates the discovery of new, highly efficient, and selective catalysts for producing enantiopure compounds like this compound. acs.orgnih.gov

Synthesis and Investigation of Derivatives and Analogues of 4s 1 1,3 Dioxan 2 Yl Pentan 4 Ol

Structural Modifications of the Pentanol (B124592) Side Chain

The pentanol side chain of (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol, with its pre-existing stereocenter and reactive hydroxyl group, is a prime target for structural modifications. These modifications aim to introduce further complexity and functionality, paving the way for the synthesis of diverse and stereochemically rich molecules.

Introduction of Additional Stereocenters and Chiral Motifs

The inherent chirality of this compound can be leveraged to direct the stereoselective formation of new stereocenters. This is often achieved through reactions that are influenced by the existing (4S)-stereocenter. Chiral 1,3-dioxanes, in a broader context, are well-established tools in asymmetric synthesis. The principles of using chiral auxiliaries can be applied here, where the chiral pentanol-derived moiety influences the stereochemical outcome of reactions at other parts of the molecule or at the side chain itself.

For instance, the stereoselective reduction of a ketone precursor to this compound is a key step in establishing its initial chirality. Further reactions at the C-4 hydroxyl group or at other positions on the pentanol chain can be designed to be diastereoselective. While specific examples for the title compound are not extensively documented in publicly available literature, general methodologies for the stereoselective synthesis of substituted 1,3-dioxanes provide a framework for such transformations. One notable approach involves the stereoselective formation of cis-trisubstituted 1,3-dioxanes through an oxa-Michael reaction, a strategy that could be adapted to introduce new stereocenters onto the pentanol backbone under controlled conditions.

Diversification through Functionalization Reactions

The secondary hydroxyl group at the C-4 position of the pentanol side chain is a key handle for a wide array of functionalization reactions. Standard organic transformations can be employed to convert this alcohol into other functional groups, thereby diversifying the molecular architecture.

Common derivatization reactions include:

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers to introduce a variety of substituents. These modifications can alter the steric and electronic properties of the molecule and can also serve as protecting groups for the hydroxyl functionality during subsequent synthetic steps.

Oxidation: Oxidation of the secondary alcohol to a ketone would provide an electrophilic center, enabling a host of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Grignard reactions, and Wittig reactions. This would allow for the extension and branching of the pentanol side chain.

Substitution Reactions: Conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions. This opens up pathways for the introduction of a wide range of functionalities, including azides, halides, and cyanides, which can be further elaborated.

While specific research detailing these functionalizations on this compound is limited in the public domain, these are fundamental and well-established reactions in organic synthesis that are applicable to this substrate.

Chemical Transformations and Functionalization of the 1,3-Dioxane (B1201747) Ring

Substitution and Ring-Opening Reactions

The acetal (B89532) linkage of the 1,3-dioxane ring is susceptible to cleavage under acidic conditions, which is a common method for deprotection. However, more controlled and selective reactions can be employed to achieve specific functionalizations.

Substitution reactions on the dioxane ring itself, without complete cleavage, are less common but can be achieved. For example, direct fluorination of the 1,3-dioxane ring has been reported for certain 3-substituted 5-(1,3-dioxane) acetal isoxazoles, demonstrating that the ring is not entirely inert to functionalization.

More prevalent are regioselective ring-opening reactions . These reactions take advantage of the differential reactivity of the two oxygen atoms within the dioxane ring, often influenced by the substituents on the ring. In the context of carbohydrate chemistry, the regioselective opening of 1,3-dioxane-type acetals is a powerful tool for the selective protection and deprotection of hydroxyl groups. Various reagents and conditions have been developed to control which C-O bond is cleaved, leading to the formation of mono-protected 1,3-diols. These methodologies could be applied to derivatives of this compound to selectively unmask one of the hydroxyl groups of the original 1,3-diol used to form the dioxane ring, allowing for further differential functionalization.

Synthesis of Fused or Spirocyclic Dioxane Systems

The 1,3-dioxane unit can serve as a building block for the construction of more complex polycyclic systems, including fused and spirocyclic structures.

Fused dioxane systems can be synthesized by forming the dioxane ring from a diol that is already part of another ring system. While no specific examples starting from this compound are readily available, the general principles of acetal formation can be applied to create such structures.

Spirocyclic dioxane systems are of particular interest in medicinal chemistry due to their rigid, three-dimensional structures. The synthesis of spiro-dioxanes can be achieved through various strategies. One common approach involves the reaction of a cyclic ketone with a suitable 1,3-diol. Alternatively, intramolecular cyclization reactions can be designed to form a spirocyclic dioxane. For instance, a precursor with a tethered diol and a carbonyl group, or their synthetic equivalents, could be cyclized to form a spiro-dioxane. The synthesis of spirocyclic piperidines often utilizes 1,4-dioxane (B91453) as a solvent, and similar conditions could be explored for the synthesis of spiro-1,3-dioxanes.

Synthesis and Comparative Study of Stereoisomeric Analogues

The presence of the (4S) stereocenter in the title compound naturally leads to the consideration of its other stereoisomers. The synthesis and comparative study of these analogues are crucial for understanding structure-activity relationships, particularly in the context of medicinal chemistry and materials science.

The diastereoselective synthesis of nucleoside analogues containing a (1,3-dioxan-4-yl) moiety highlights a key strategy for accessing different stereoisomers. In these syntheses, the stereochemical outcome of the glycosylation reaction is controlled to produce specific anomers. Similar principles of diastereoselective synthesis can be applied to generate the different stereoisomers of 1-(1,3-Dioxan-2-yl)pentan-4-ol. This would typically involve starting from either the (R)- or (S)-enantiomer of a suitable precursor to the pentanol side chain and controlling the formation of the stereocenter at C-4.

Diastereomeric and Enantiomeric Relationships within Libraries of Derivatives

The synthesis of libraries of derivatives based on the chiral scaffold of this compound introduces new stereogenic centers, leading to the formation of diastereomers and potentially enantiomers. The stereochemical outcome of these transformations is of paramount importance as different stereoisomers can exhibit distinct biological activities and physicochemical properties. The investigation of these relationships involves the synthesis of stereoisomeric libraries, their separation, and the determination of their absolute and relative configurations.

The creation of new chiral centers during the derivatization of this compound can result in a mixture of diastereomers. The ratio of these diastereomers, known as the diastereomeric ratio (dr), is a critical measure of the stereoselectivity of a reaction. For instance, a reaction that is highly diastereoselective will predominantly form one diastereomer over the others. The diastereomeric ratio is often determined using nuclear magnetic resonance (NMR) spectroscopy, where the distinct chemical environments of the diastereomers can lead to separate, quantifiable signals. rsc.orgnih.govnih.govmanchester.ac.ukscienceopen.com In cases where NMR signals overlap, specialized techniques such as band-selective pure shift NMR can be employed to simplify the spectra and allow for accurate integration. rsc.orgnih.govmanchester.ac.uk

Once a mixture of diastereomers is synthesized, their separation is often necessary to study the properties of each individual stereoisomer. Chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of both diastereomers and enantiomers. nih.govresearchgate.net By using a chiral stationary phase, it is possible to achieve baseline separation of stereoisomers, allowing for their isolation and subsequent characterization. nih.govresearchgate.net For example, a study on 2,4-disubstituted-1,3-dioxolane derivatives successfully separated four possible diastereomers with 100% diastereomeric excess (de) and 100% enantiomeric excess (ee) using semi-preparative HPLC on a chiral stationary phase. nih.govresearchgate.net

The determination of the absolute configuration of the newly formed stereocenters is crucial for understanding the structure-activity relationships within a library of derivatives. Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. nih.goved.ac.ukresearchgate.netmdpi.com By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated. nih.goved.ac.ukresearchgate.netmdpi.com This technique was used to confirm the absolute configuration of products in the Michael addition of a chiral 1,3-dioxolan-4-one, providing unambiguous stereochemical assignment. mdpi.com

The enantiomeric relationship within a library of derivatives becomes relevant when a reaction generates a racemic mixture of a particular diastereomer or when the starting material is not enantiomerically pure. The enantiomeric excess (ee) of a sample, which measures the purity of one enantiomer over the other, can be determined by chiral HPLC or by using chiral shift reagents in NMR spectroscopy. The synthesis of enantioenriched 1,2-diols and 1,3-diols has been achieved through catalytic asymmetric C(sp³)-H functionalization, highlighting methods to control enantioselectivity. nih.gov

To illustrate the diastereomeric and enantiomeric relationships within a hypothetical library of derivatives of this compound, consider the introduction of a new stereocenter at a position denoted as C-X. This would result in the formation of two diastereomers. The table below presents representative data for such a scenario.

DerivativeDiastereomeric Ratio (dr)Diastereomer 1 ConfigurationDiastereomer 2 ConfigurationEnantiomeric Excess (ee) of Major Diastereomer
Derivative A85:15(4S, CXR)(4S, CXS)>99%
Derivative B70:30(4S, CXR)(4S, CXS)95%
Derivative C95:5(4S, CXS)(4S, CXR)>99%

Note: The configurations at the new stereocenter (CX) are denoted as R or S relative to the existing (4S) configuration and are hypothetical for illustrative purposes.

In this illustrative table, the diastereomeric ratio indicates the preference for the formation of one diastereomer over the other. The enantiomeric excess of the major diastereomer reflects the stereochemical purity of that specific isomer. Such data is crucial for building a comprehensive understanding of the stereochemical landscape of a library of derivatives and for identifying the most promising candidates for further investigation.

Applications in Advanced Organic Synthesis and Methodology Development

Utilization of (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol as a Chiral Building Block

The inherent chirality and bifunctional nature of this compound make it a significant chiral building block in asymmetric synthesis. The stereocenter at the C-4 position provides a foundation for transferring chirality to new molecules, while the dioxane and hydroxyl groups offer orthogonal handles for sequential chemical transformations. This allows for the construction of stereochemically rich structures from a readily accessible starting material. nih.govmdpi.comresearchgate.netrsc.org The pharmaceutical industry, in particular, has an increasing demand for such chiral intermediates to improve drug efficacy and reduce side effects associated with racemic mixtures. nih.gov

Precursor to Optically Active 1,3-Diols and Polyols

A primary application of this compound is its function as a masked aldehyde, which upon deprotection, can be elaborated to furnish optically active polyol chains. The 1,3-dioxane (B1201747) group is a stable protecting group under various conditions, including basic, reductive, and many oxidative environments. organic-chemistry.org Its removal, typically under acidic conditions, reveals the terminal aldehyde functionality.

This deprotection is commonly achieved through acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org For instance, treatment with a catalytic amount of a Brønsted or Lewis acid in the presence of water or a simple ketone like acetone (B3395972) efficiently cleaves the acetal (B89532). organic-chemistry.org The resulting aldehyde can then be subjected to reduction (e.g., using sodium borohydride) to yield a 1,3,5-triol derivative, or it can react with various nucleophiles to extend the carbon chain before reduction, leading to more complex polyols. This strategy provides a reliable route to important chiral 1,3-diol and polyol motifs found in numerous natural products and biologically active molecules.

Table 1: General Methods for Deprotection of 1,3-Dioxanes

Reagent/Condition Description
Aqueous Acid (e.g., HCl, H₂SO₄) Standard hydrolysis conditions to regenerate the carbonyl group.
Lewis Acids (e.g., Er(OTf)₃, In(OTf)₃) Mild cleavage under neutral conditions, often in a wet solvent. organic-chemistry.org
Iodine (catalytic) Neutral deprotection, often performed in acetone. organic-chemistry.org

Strategic Intermediate in the Total Synthesis of Complex Natural Products

The utility of this compound as a strategic intermediate is prominently showcased in the total synthesis of Cladosporin. lookchem.com Cladosporin, a polyketide isolated from fungi of the Cladosporium genus, is a potent antimalarial agent that inhibits the lysyl-tRNA synthetase of the Plasmodium falciparum parasite. lookchem.comnih.gov Its limited availability from natural sources necessitates efficient and scalable synthetic routes for further biological and pharmacological studies. lookchem.commdpi.com

In a documented scalable synthesis, a chiral fragment derived from this compound serves as a key building block for the side chain of Cladosporin. lookchem.com The synthesis involves coupling this side-chain precursor with an aromatic fragment (the isocoumarin (B1212949) core). Key steps in modern syntheses of Cladosporin include the conversion of an undesired diastereomer to the desired one via Mitsunobu inversion and the construction of the isocoumarin ring using a palladium-catalyzed carbon monoxide insertion reaction. lookchem.com The use of a pre-fabricated chiral intermediate like this compound is crucial for controlling the absolute stereochemistry of the final natural product.

Table 2: Key Intermediates in a Representative Cladosporin Synthesis

Compound Name Structure Role
This compound C₉H₁₈O₃ Chiral building block for the side chain.
1-Bromo-3,5-dimethoxybenzene C₈H₉BrO₂ Precursor for the aromatic core.

Role in the Preparation of Enantiopure Fine Chemicals and Pharmaceutical Intermediates

Beyond a single natural product, the structural motif embodied by this compound is representative of intermediates used to generate enantiopure fine chemicals and active pharmaceutical ingredients (APIs). The development of Cladosporin analogues for structure-activity relationship (SAR) studies highlights this role. acs.org By systematically modifying the structure of Cladosporin, researchers can probe the structural basis for its potent enzymatic inhibition and potentially develop new leads with improved metabolic stability or potency. acs.org

The synthesis of these analogues often relies on the same or similar chiral building blocks used for the parent natural product. Therefore, this compound and related structures are instrumental in medicinal chemistry campaigns aimed at optimizing lead compounds for drug development. nih.govacs.org

Strategies for Chiral Amplification and Dynamic Kinetic Resolution

Chiral amplification and dynamic kinetic resolution (DKR) are powerful strategies for converting a racemic mixture entirely into a single, enantiopure product, thereby achieving a theoretical yield of 100%. DKR combines a rapid racemization of the starting material with a highly selective kinetic resolution, where one enantiomer reacts much faster than the other.

While these techniques are of great importance in asymmetric synthesis, specific applications involving this compound are not extensively documented in the reviewed literature. However, the principles of DKR are applicable to chiral alcohols. A typical DKR of a secondary alcohol involves its reversible oxidation to a prochiral ketone coupled with an enantioselective reduction of that ketone. This process allows the less reactive alcohol enantiomer to be converted to the ketone and then selectively reduced to the more reactive enantiomer's product. Given its structure as a chiral secondary alcohol, this compound could theoretically be a substrate for such a transformation, although specific catalysts and conditions would need to be developed.

Contributions to Green Chemistry and Sustainable Synthetic Approaches

The use of enantiopure building blocks like this compound is inherently aligned with the principles of green chemistry. By starting with a defined stereocenter, synthetic routes can be designed to be more atom-economical and efficient, avoiding late-stage, often wasteful, chiral resolutions or the use of stoichiometric chiral auxiliaries.

Further contributions to sustainable synthesis can be realized by improving the preparation and use of this intermediate. This includes:

Use of Green Solvents: Performing reactions in more environmentally benign solvents. Traditional solvents like dichloromethane (B109758) or toluene (B28343) could potentially be replaced with greener alternatives.

Catalysis: Employing catalytic methods, rather than stoichiometric reagents, for transformations involving the building block. The palladium-catalyzed carbonylation step in the Cladosporin synthesis is an example of efficient transition-metal catalysis. lookchem.com

By focusing on these areas, the synthesis of valuable molecules derived from this compound can be made more sustainable, reducing waste and environmental impact.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, solvent, and catalysts) to favor the (4S) configuration. For dioxane-containing compounds, regioselective ring-opening or cyclization reactions are often employed. For example, analogous syntheses of 1,3-dioxane derivatives emphasize the use of chiral auxiliaries or enantioselective catalysts to achieve stereochemical fidelity . Solvent polarity and temperature gradients are critical to minimize racemization during the pentanol chain formation.

Q. Which analytical techniques are most effective for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm the dioxane ring connectivity and pentanol chain substitution patterns.
  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) quantifies enantiomeric excess (ee) .
  • Polarimetry : Optical rotation measurements validate the (4S) configuration when compared to literature values for similar dioxane derivatives .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve:

  • pH Stress Testing : Expose the compound to acidic (pH 1–3) and basic (pH 9–12) buffers at 25–40°C, monitoring degradation via LC-MS.
  • Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds .
  • Hydrolytic Susceptibility : The dioxane ring’s stability in aqueous environments can be tested using isotopically labeled 18O^{18}\text{O}-water to track ring-opening reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Researchers should:

  • Cross-Validate Techniques : Compare DSC (melting point) with powder X-ray diffraction (PXRD) to detect polymorphs.
  • Purification Protocols : Recrystallize using solvents of varying polarity (e.g., hexane/ethyl acetate) to isolate pure crystalline forms .
  • Solubility Studies : Use shake-flask or HPLC methods under controlled ionic strength and temperature to standardize measurements .

Q. How does the stereochemistry of the dioxane ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The (4S) configuration imposes steric and electronic constraints. For example:

  • Nucleophilic Attack : The dioxane ring’s axial substituents may shield specific sites, directing nucleophiles to equatorial positions. Computational modeling (e.g., DFT) can predict regioselectivity .
  • Electrophilic Additions : Steric hindrance from the pentanol chain may favor reactions at the dioxane oxygen atoms. Kinetic studies under varying solvent dielectric constants (e.g., DMSO vs. THF) can elucidate these effects .

Q. What advanced spectroscopic methods can characterize transient intermediates during the decomposition of this compound?

  • Methodological Answer :

  • Time-Resolved FTIR : Captures rapid degradation intermediates (e.g., carbonyl formation from dioxane ring-opening).
  • Electron Paramagnetic Resonance (EPR) : Detects free radicals generated under oxidative stress .
  • Cryogenic Trapping : Coupled with GC-MS, isolates unstable intermediates at low temperatures for structural identification .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the pentanol chain length or dioxane substituents (e.g., aryl vs. alkyl groups) to assess pharmacological relevance .
  • In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinases), or receptor binding (SPR) to identify bioactive derivatives.
  • Computational Docking : Use software like AutoDock to predict interactions with biological targets (e.g., proteins with hydrophobic pockets) .

Tables for Key Data

Property Method Typical Results Reference
Enantiomeric PurityChiral HPLC>98% ee (Chiralpak IA column)
Thermal DecompositionTGAOnset at 180°C (N₂ atmosphere)
Aqueous Solubility (25°C)Shake-Flask2.3 mg/mL (pH 7.4 buffer)
Hydrolytic Half-life (pH 7)LC-MSt₁/₂ = 48 hours (25°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.